4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Overview
Description
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a useful research compound. Its molecular formula is C28H18O9 and its molecular weight is 498.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sensing Applications : 4,4''-Oxybis(N-(pyridine-4-yl)-benzamide), a derivative, is employed in sensing volatile organic compounds and metal ions, showing low detection limits and good reusability for up to five cycles (Lakshmanan et al., 2021).
Coordination Polymers : This compound plays a crucial role in the formation of coordination architectures in Cd(II) complexes, influencing their structural formation (Mu et al., 2015).
Metal-Organic Frameworks (MOFs) : Biphenyl-3,5-dicarboxylic acid is used as a building block for constructing various metal-organic frameworks, including 1D, 2D, and 3D structures (Sun et al., 2010).
Coordination Polymers with Transition Metals : It aids in the synthesis of novel coordination polymers with transition metal cations, showing potential in the construction of supramolecular frameworks and chemical sensing applications (Qin et al., 2014).
Crystal Structure Determination : Its structure has been determined at room temperature, demonstrating its role in the field of crystallography (Centore et al., 1992).
High-Temperature Polymer Applications : Compounds like poly(imide benzimidazole)s show excellent thermo-oxidative and radical-oxidative resistance, making them suitable for high-temperature polymer electrolyte membrane fuel cells (Yuan et al., 2014).
Supramolecular Chemistry and Photoluminescence : Some complexes based on this compound show potential in dye adsorption, luminescence regulation, and the construction of chiral coordination polymers (Ma et al., 2007).
Properties
IUPAC Name |
2-(2,6-dicarboxy-4-phenylphenoxy)-5-phenylbenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O9/c29-25(30)19-11-17(15-7-3-1-4-8-15)12-20(26(31)32)23(19)37-24-21(27(33)34)13-18(14-22(24)28(35)36)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHHEMGRPIPJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)O)OC3=C(C=C(C=C3C(=O)O)C4=CC=CC=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O9 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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